Cas no 1566970-02-2 ((butan-2-yl)(4-chloro-3-methylphenyl)methylamine)

Technical Introduction: (Butan-2-yl)(4-chloro-3-methylphenyl)methylamine is a chiral amine derivative featuring a substituted phenyl ring and a secondary amine functionality. The presence of a 4-chloro-3-methylphenyl group enhances steric and electronic properties, while the butan-2-yl substituent introduces asymmetry, making it potentially useful in stereoselective synthesis or as an intermediate in pharmaceutical applications. The chloro and methyl groups on the aromatic ring may influence reactivity, offering selectivity in cross-coupling or substitution reactions. This compound’s structural features suggest utility in ligand design or as a building block for bioactive molecules. Proper handling is advised due to the amine and halogenated components.
(butan-2-yl)(4-chloro-3-methylphenyl)methylamine structure
1566970-02-2 structure
Product name:(butan-2-yl)(4-chloro-3-methylphenyl)methylamine
CAS No:1566970-02-2
MF:C12H18ClN
MW:211.731022357941
CID:5823030
PubChem ID:103990931

(butan-2-yl)(4-chloro-3-methylphenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (butan-2-yl)(4-chloro-3-methylphenyl)methylamine
    • (butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
    • 1566970-02-2
    • EN300-1283418
    • Inchi: 1S/C12H18ClN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h5-7,10,14H,4,8H2,1-3H3
    • InChI Key: OAIALCASOUFOIO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CNC(C)CC

Computed Properties

  • Exact Mass: 211.1127773g/mol
  • Monoisotopic Mass: 211.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12Ų

(butan-2-yl)(4-chloro-3-methylphenyl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1283418-10000mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
10000mg
$1778.0 2023-10-01
Enamine
EN300-1283418-100mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
100mg
$364.0 2023-10-01
Enamine
EN300-1283418-2500mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
2500mg
$810.0 2023-10-01
Enamine
EN300-1283418-5000mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
5000mg
$1199.0 2023-10-01
Enamine
EN300-1283418-1.0g
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
1g
$0.0 2023-06-07
Enamine
EN300-1283418-250mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
250mg
$381.0 2023-10-01
Enamine
EN300-1283418-1000mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
1000mg
$414.0 2023-10-01
Enamine
EN300-1283418-500mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
500mg
$397.0 2023-10-01
Enamine
EN300-1283418-50mg
(butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
1566970-02-2
50mg
$348.0 2023-10-01

Additional information on (butan-2-yl)(4-chloro-3-methylphenyl)methylamine

Comprehensive Overview of (butan-2-yl)(4-chloro-3-methylphenyl)methylamine (CAS No. 1566970-02-2)

(butan-2-yl)(4-chloro-3-methylphenyl)methylamine (CAS No. 1566970-02-2) is a specialized organic compound that has garnered significant interest in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name or CAS number, belongs to the class of secondary amines and features a unique structural framework combining a butyl group with a chlorinated and methylated phenyl ring. Its molecular formula and precise properties make it a subject of study in synthetic chemistry and drug development.

The compound (butan-2-yl)(4-chloro-3-methylphenyl)methylamine is frequently searched in scientific databases and AI-driven platforms, reflecting its relevance in modern research. Researchers and industry professionals often look for details about its synthesis methods, physicochemical properties, and potential applications. With the growing demand for novel chemical entities in drug discovery, this compound has been explored for its bioactivity and interactions with biological targets. Its structural features, including the chloro and methyl substituents, contribute to its reactivity and potential utility in medicinal chemistry.

One of the key areas of interest for (butan-2-yl)(4-chloro-3-methylphenyl)methylamine is its role in the development of small-molecule therapeutics. The compound's amine functionality and aromatic system make it a candidate for further derivatization, enabling the creation of libraries of analogs for screening purposes. Recent trends in pharmaceutical research emphasize the importance of such scaffolds in addressing unmet medical needs, particularly in neurology and oncology. Additionally, its agrochemical applications are being investigated, as similar structures have shown promise in pest control and crop protection.

From a market perspective, the demand for 1566970-02-2 is driven by academic institutions, contract research organizations (CROs), and pharmaceutical companies. The compound is often procured for laboratory-scale experiments and process optimization studies. Suppliers and manufacturers highlight its high purity and stability, which are critical for reproducible results in research settings. The global market for such fine chemicals is expanding, with a focus on sustainable and cost-effective production methods.

In terms of safety and handling, (butan-2-yl)(4-chloro-3-methylphenyl)methylamine should be used under standard laboratory conditions with appropriate protective measures. While it is not classified under stringent regulatory categories, proper storage and disposal protocols must be followed to ensure environmental and personnel safety. Researchers are advised to consult material safety data sheets (MSDS) for detailed guidelines.

The future outlook for 1566970-02-2 is promising, with ongoing studies exploring its potential in catalysis and material science. Innovations in synthetic methodologies, such as green chemistry approaches, could further enhance its accessibility and utility. As the scientific community continues to uncover new applications, this compound is likely to remain a valuable tool in chemical research and development.

For those seeking more information about (butan-2-yl)(4-chloro-3-methylphenyl)methylamine, reputable chemical databases and suppliers provide detailed specifications and analytical data. Its combination of structural complexity and functional versatility makes it a noteworthy subject for both academic and industrial research.

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